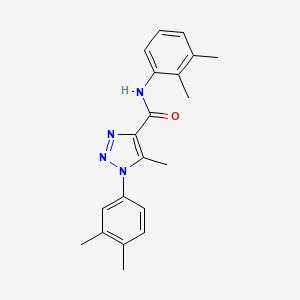
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4O
- Molecular Weight : 312.38 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The compound is synthesized through a cycloaddition reaction involving azides and alkynes.
- Carboxamide Formation : The introduction of the carboxamide group is achieved through the reaction of the triazole with appropriate amines.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. In a study comparing different triazole derivatives, this compound exhibited an IC50 value in the low micromolar range against HeLa and A549 cell lines .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HeLa | 0.45 | 0.12 (Doxorubicin) |
| A549 | 0.38 | 0.15 (5-Fluorouracil) |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, this compound may disrupt microtubule dynamics leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity:
- Antibacterial Studies : It has shown effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential application in treating bacterial infections .
Study 1: Antiproliferative Efficacy
A comparative study assessed various triazole derivatives for their efficacy against cancer cell lines. This compound was found to be significantly more potent than many existing chemotherapeutics in vitro.
Study 2: Mechanistic Insights
Research utilizing molecular docking simulations revealed that the compound binds effectively to target proteins involved in cell division and apoptosis pathways. This binding affinity correlates with its observed biological activities .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-9-10-17(11-14(12)3)24-16(5)19(22-23-24)20(25)21-18-8-6-7-13(2)15(18)4/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNWIKGKCKAWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














